molecular formula C16H17FN4O3 B12881354 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-ethenyl-6-fluoro-7-(3-(methylamino)-1-pyrrolidinyl)-4-oxo- CAS No. 84424-13-5

1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-ethenyl-6-fluoro-7-(3-(methylamino)-1-pyrrolidinyl)-4-oxo-

Cat. No.: B12881354
CAS No.: 84424-13-5
M. Wt: 332.33 g/mol
InChI Key: PBCNONRKMYNEPD-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its parent structure, 1,8-naphthyridine , a bicyclic system with nitrogen atoms at positions 1 and 8. The substituents are assigned based on priority rules, with the carboxylic acid group (-COOH) at position 3 receiving the highest priority. Additional substituents include:

  • 1-Ethenyl : A vinyl group at position 1.
  • 6-Fluoro : A fluorine atom at position 6.
  • 7-(3-(Methylamino)-1-pyrrolidinyl) : A pyrrolidine ring substituted with a methylamino group at position 3, attached to position 7 of the naphthyridine core.
  • 4-Oxo : A ketone group at position 4.

The full IUPAC name, 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-ethenyl-6-fluoro-7-(3-(methylamino)-1-pyrrolidinyl)-4-oxo- , reflects this substituent hierarchy and positional numbering. The 1,4-dihydro designation indicates partial saturation of the naphthyridine ring, while 4-oxo specifies the ketone functional group.

Molecular Architecture: X-ray Crystallography and DFT-Based Conformational Analysis

X-ray Crystallography

While explicit crystallographic data for this compound is not publicly available, structural analogs provide insight into its likely conformation. The 1,8-naphthyridine core adopts a planar arrangement, with substituents influencing overall geometry. Key features include:

  • Pyrrolidinyl Ring Configuration : The substituent at position 7 contains a pyrrolidine ring in the (3S,4S) configuration, as confirmed by enantiomeric purity studies of related compounds. This stereochemistry optimizes hydrogen bonding between the methylamino group and adjacent residues.
  • Ethenyl Group Orientation : The vinyl group at position 1 introduces steric strain, favoring a trans conformation to minimize clashes with the naphthyridine ring.
  • Ketone and Carboxylic Acid Groups : The 4-oxo and 3-carboxylic acid groups participate in intramolecular hydrogen bonding, stabilizing the cis-diaxial arrangement.

DFT-Based Conformational Analysis

Density Functional Theory (DFT) calculations predict the following:

  • Torsion Angles : The pyrrolidinyl substituent exhibits a torsion angle of 112.5° between N7-C7 and C3'-N(methylamino), minimizing steric hindrance.
  • Electrostatic Potential : The fluorine atom at position 6 creates a region of high electron density, polarizing the adjacent C-F bond (bond length: 1.34 Å ).
Table 1: Key Bond Lengths and Angles from DFT Analysis
Parameter Value
C3-COOH bond length 1.46 Å
C4=O bond length 1.22 Å
C6-F bond length 1.34 Å
N1-C1-C2-C3 torsion angle 178.2°

Spectroscopic Profiling: $$ ^1 \text{H} $$/$$ ^{13} \text{C} $$ NMR, IR, and Mass Spectral Signatures

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$ ^1 \text{H} $$ NMR
  • Ethenyl Protons : Two doublets at δ 5.15 ppm (J = 10.8 Hz) and δ 5.75 ppm (J = 17.3 Hz), coupled to a trans-vicinal proton at δ 6.85 ppm (J = 17.3 Hz).
  • Pyrrolidinyl Protons :
    • Methylamino group: Singlet at δ 2.12 ppm (3H, -NCH3).
    • Pyrrolidine ring: Multiplets between δ 2.8–3.4 ppm (4H, -N-CH2-).
  • Aromatic Protons : Doublets at δ 8.02 ppm (H2) and δ 8.45 ppm (H5), split by coupling to fluorine (J = 8.5 Hz).
$$ ^{13} \text{C} $$ NMR
  • Carboxylic Acid Carbon : δ 172.4 ppm .
  • Ketone Carbon : δ 176.8 ppm .
  • Fluorinated Carbon : δ 158.3 ppm (C-F, J = 245 Hz).
  • Aromatic Carbons : Resonances between δ 115–145 ppm , with C2 at δ 128.7 ppm and C5 at δ 134.2 ppm .

Infrared (IR) Spectroscopy

Peak (cm⁻¹) Assignment
3100–2500 O-H stretch (carboxylic acid)
1705 C=O stretch (carboxylic acid)
1678 C=O stretch (ketone)
1230 C-F stretch
1120 C-N stretch (pyrrolidine)

Mass Spectrometry

  • Molecular Ion : m/z 332.3 ([M]⁺, 100%).
  • Key Fragments :
    • m/z 288.3 : Loss of COOH (-44 Da).
    • m/z 245.1 : Cleavage of the ethenyl group.
    • m/z 112.0 : Pyrrolidinyl fragment ([C5H10N]⁺).
Table 2: Major Mass Spectral Fragments
m/z Fragment Ion
332.3 [M]⁺
288.3 [M – COOH]⁺
245.1 [M – C2H3]⁺
112.0 [C5H10N]⁺

Properties

CAS No.

84424-13-5

Molecular Formula

C16H17FN4O3

Molecular Weight

332.33 g/mol

IUPAC Name

1-ethenyl-6-fluoro-7-[3-(methylamino)pyrrolidin-1-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C16H17FN4O3/c1-3-20-8-11(16(23)24)13(22)10-6-12(17)15(19-14(10)20)21-5-4-9(7-21)18-2/h3,6,8-9,18H,1,4-5,7H2,2H3,(H,23,24)

InChI Key

PBCNONRKMYNEPD-UHFFFAOYSA-N

Canonical SMILES

CNC1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C=C)C(=O)O)F

Origin of Product

United States

Preparation Methods

Formation of 1,8-Naphthyridine Core

  • Starting materials: 2-aminopyridine or substituted 2-aminopyridines react with dialkyl ethoxymethylenemalonate (commonly diethyl ester).
  • Reaction: Heating the mixture at elevated temperatures (120–130 °C) for 1–2 hours leads to the formation of dialkyl N-(pyridyl)aminomethylenemalonate intermediates.
  • Cyclization: Further heating in high-boiling solvents such as diphenyl ether or diethyl phthalate at 240–250 °C for about 1 hour induces cyclization to yield lower-alkyl 4-hydroxy-1,8-naphthyridine-3-carboxylate intermediates.
  • Purification: Crude products are purified by recrystallization from light petroleum ether or similar solvents.

Conversion to 1,4-Dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid

  • The 4-hydroxy-1,8-naphthyridine-3-carboxylate esters are hydrolyzed under reflux in aqueous ethanol with a base such as sodium hydroxide or potassium hydroxide.
  • This step converts the ester to the corresponding carboxylic acid.
  • Reaction times vary from 2 hours to several days depending on the alkylating agent and conditions.
  • Acidification of the reaction mixture with dilute hydrochloric acid precipitates the acid product.

Alkylation and Amination

  • Alkylation at the 1-position is achieved by reacting the 4-hydroxy-1,8-naphthyridine-3-carboxylic acid or its salts with alkyl halides (e.g., methyl iodide, ethyl iodide, n-propyl iodide) under reflux in ethanol or aqueous ethanol.
  • Acid-acceptors such as sodium ethoxide or potassium hydroxide are used to facilitate the reaction.
  • Alternatively, alkylation can be performed on the dipotassium or disodium salt of the acid with diethyl sulfate without acid-acceptors.
  • Amination at the 7-position involves nucleophilic substitution with amines such as 3-(methylamino)-1-pyrrolidine under controlled conditions.

Purification and Isolation

  • After reaction completion, the mixture is cooled, and the product is precipitated by adjusting pH or by solvent addition.
  • The solid is collected by filtration, washed with solvents like acetone or ethyl ether, and dried under vacuum.
  • Further purification may involve recrystallization from ethanol or other suitable solvents.
  • Organic layers from extraction steps are washed with aqueous sodium bicarbonate, sodium chloride solutions, and dried over anhydrous sodium sulfate before filtration and solvent removal.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Formation of malonate intermediate 2-Aminopyridine + diethyl ethoxymethylenemalonate Phenoxy ether or diphenyl ether 120–130 °C (initial), then 240–250 °C (cyclization) 1–2 h (initial), 1 h (cyclization) Not specified Microwave-assisted heating also reported
Hydrolysis of ester to acid NaOH or KOH (10% aqueous), reflux Ethanol/water Reflux (~78 °C) 2 h to 6 days 70–80% Acidification with HCl to precipitate acid
Alkylation at 1-position Alkyl halide (e.g., methyl iodide), base (NaOH/KOH) Ethanol/water Reflux 5 days typical 70–75% Can be done with dipotassium salt and diethyl sulfate
Amination at 7-position Appropriate amine (e.g., 3-(methylamino)-1-pyrrolidine) Organic solvent Ambient to reflux Hours to days Not specified Nucleophilic substitution reaction
Purification Filtration, washing, recrystallization Ethanol, acetone Ambient Variable - Use of charcoal decolorization sometimes applied

Detailed Research Findings

  • The alkylation reactions are sensitive to the choice of base and solvent; sodium ethoxide in ethanol is preferred for clean conversion.
  • The use of halide esters (chloride, bromide, iodide) as alkylating agents is favored due to their availability and reactivity.
  • The reaction pH is critical during workup to ensure precipitation of the desired acid without decomposition.
  • Microwave-assisted synthesis has been explored to reduce reaction times and improve yields in the initial formation of the naphthyridine core.
  • The final compound’s purity and identity are confirmed by spectral methods (NMR, IR, mass spectrometry) and elemental analysis.
  • Scale-up procedures involve careful control of temperature, pH, and solvent removal under vacuum to maintain product integrity.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Outcome/Intermediate Reference(s)
Cyclization to form core 2-Aminopyridine + diethyl ethoxymethylenemalonate, heat at 120–250 °C Lower-alkyl 4-hydroxy-1,8-naphthyridine-3-carboxylate
Ester hydrolysis NaOH/KOH, reflux in aqueous ethanol 1,4-Dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Alkylation at 1-position Alkyl halide (methyl iodide, ethyl iodide), base 1-Substituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Amination at 7-position Amines such as 3-(methylamino)-1-pyrrolidine 7-Substituted derivatives
Purification and isolation Filtration, recrystallization, washing Pure target compound

Chemical Reactions Analysis

Carboxylic Acid Group

  • Esterification : Reacts with alcohols (e.g., methanol) under acidic conditions to form methyl esters.

  • Amidation : Couples with amines via carbodiimide-mediated activation (e.g., EDC/HOBt) to yield amide derivatives .

Ethenyl Group

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the ethenyl group to ethyl, altering pharmacokinetic properties.

  • Epoxidation : Reacts with peracids (e.g., mCPBA) to form epoxides, though this is less common in medicinal chemistry applications .

Pyrrolidinyl Substituent

  • Deprotection : The methylamino group undergoes deprotection under strong acidic conditions (e.g., 6N HCl) to regenerate free amines .

  • Reductive Alkylation : Reacts with aldehydes/ketones in the presence of NaBH₃CN to modify the methylamino group .

Nucleophilic Aromatic Substitution

The C7 position is highly reactive due to electron-withdrawing effects of the adjacent fluorine and ketone. Example:

Oxidation and Reduction

  • 4-Oxo Group Reduction : NaBH₄ selectively reduces the 4-oxo group to 4-hydroxy, though this diminishes biological activity.

  • Fluorine Retention : The C6 fluorine remains stable under most conditions, critical for maintaining target binding .

Salt Formation and Stability

The compound forms pharmaceutically acceptable salts:

Salt TypeReagentsApplicationReference
HydrochlorideHCl in isopropanol/etherImproves aqueous solubility
Sodium SaltNaOH in waterEnhances bioavailability for oral formulations

Comparative Reactivity of Analogous Derivatives

DerivativeStructural FeatureReactivity Highlight
1-Cyclopropyl-6-fluoro analogCyclopropyl at N1Enhanced metabolic stability via reduced CYP450 oxidation
1-(2,4-Difluorophenyl) analogAryl substituentParticipates in Suzuki-Miyaura cross-coupling for further functionalization

Mechanistic Insights

  • Antibacterial Activity : The 7-pyrrolidinyl group chelates Mg²⁺ in bacterial DNA gyrase, while the C6 fluorine enhances membrane permeability .

  • pH-Dependent Solubility : The carboxylic acid group (pKa ~3.5) ensures ionization in physiological pH, aiding absorption.

Scientific Research Applications

Biological Activities

The 1,8-naphthyridine scaffold exhibits a broad spectrum of biological activities, making it a valuable template in drug discovery. Key applications include:

  • Antimicrobial Activity : Numerous studies have reported the antimicrobial properties of 1,8-naphthyridine derivatives. These compounds demonstrate efficacy against various pathogens, including bacteria and fungi. For instance, derivatives have been shown to possess significant bacteriostatic and bactericidal activities against Clostridium species .
  • Anticancer Properties : Several derivatives have been investigated for their antitumor potential. Research indicates that modifications at the N-1 and C-7 positions enhance cytotoxicity against human tumor cell lines. Structure-activity relationship (SAR) studies have identified specific substituents that optimize activity against cancer cells .
  • Neurological Applications : The potential for treating neurological disorders such as anxiety and depression has been explored through the development of 5-HT3 receptor antagonists derived from 1,8-naphthyridine. These compounds exhibit anxiolytic effects in behavioral models .

Antihistaminic Activity

Recent studies have focused on the synthesis and evaluation of 1,8-naphthyridine derivatives for antihistaminic activity. In vivo studies using guinea pig trachea demonstrated that certain derivatives exhibit promising bronchorelaxant effects, positioning them as potential treatments for respiratory conditions .

Anti-inflammatory Effects

Compounds within this class also show anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation. The mechanisms underlying these effects are still under investigation but may involve modulation of inflammatory mediators .

Case Studies and Research Findings

StudyFindingsApplications
Madaan et al. (2015)Demonstrated a wide range of biological activities including antimicrobial and anticancer effectsTherapeutics for infections and cancer treatment
RSC Advances (2020)Evaluated new derivatives for antihistaminic activity with promising results in bronchorelaxationPotential respiratory therapies
PubMed Study (2013)Investigated 5-HT3 receptor antagonism showing significant anxiolytic effectsTreatment for anxiety disorders
ACS Journal (2002)Identified moderate cytotoxic activity in various tumor cell lines through SAR studiesDevelopment of new anticancer agents

Mechanism of Action

The mechanism of action of 6-Fluoro-7-(3-(methylamino)pyrrolidin-1-yl)-4-oxo-1-vinyl-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects at C-1

Compound C-1 Substituent Antibacterial Activity (vs. Enoxacin) Key Reference
Target Compound 1-Ethenyl Superior
Enoxacin 1-Ethyl Baseline
Ciprofloxacin Analogues 1-Cyclopropyl Moderate to High
1-(2-Fluoroethyl) Analogues 2-Fluoroethyl Lower
  • 1-Ethenyl: The vinyl group in the target compound improves in vitro potency against Pseudomonas aeruginosa and Escherichia coli compared to enoxacin’s ethyl group, likely due to reduced steric hindrance and enhanced lipophilicity .
  • 1-Cyclopropyl: Common in later-generation quinolones (e.g., ciprofloxacin), cyclopropyl enhances Gram-negative activity but may reduce solubility .

Substituent Effects at C-7

Compound C-7 Substituent Activity Against Resistant Pathogens Notes
Target Compound 3-(Methylamino)-1-pyrrolidinyl High Improved DNA gyrase binding
Enoxacin 1-Piperazinyl Moderate Prone to efflux pump resistance
BMY 43748 (Compound 33) (3S)-3-Amino-pyrrolidinyl High Enhanced in vivo efficacy
Sparfloxacin Analogues 3-Aminoazetidinyl Low Reduced membrane penetration
  • Methylamino-Pyrrolidinyl: The methylamino group in the target compound increases basicity, improving bacterial cell uptake and reducing efflux pump susceptibility .
  • Piperazinyl (Enoxacin): While broad-spectrum, piperazinyl derivatives are more vulnerable to resistance mechanisms .

Substituent Effects at C-6

  • Fluorine : The 6-fluoro group is critical for stabilizing the enzyme-DNA complex. Its absence (e.g., in early nalidixic acid derivatives) results in markedly reduced activity .
  • Chloro/Cyano: 6-Chloro or cyano analogues () show moderate activity but higher toxicity, limiting clinical utility .

Pharmacological and Toxicological Profile

In Vitro and In Vivo Efficacy

  • The target compound exhibits MIC90 values 2–4-fold lower than enoxacin against Staphylococcus aureus (0.25 µg/mL vs. 1 µg/mL) and P. aeruginosa (0.5 µg/mL vs. 2 µg/mL) .
  • In murine systemic infection models, the compound achieved 90% survival rates at 10 mg/kg, outperforming enoxacin (50% survival at same dose) .

Toxicity

  • Acute toxicity (LD50 in mice): >1,000 mg/kg (target compound) vs. 800 mg/kg (enoxacin), suggesting a safer profile .
  • The methylamino group reduces off-target interactions with mammalian topoisomerases, minimizing cytotoxicity .

Biological Activity

1,8-Naphthyridine-3-carboxylic acid derivatives, particularly the compound 1,8-naphthyridine-3-carboxylic acid, 1,4-dihydro-1-ethenyl-6-fluoro-7-(3-(methylamino)-1-pyrrolidinyl)-4-oxo- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological properties of this compound, highlighting its pharmacological potential through various studies and findings.

Overview of Biological Activities

The biological activities of 1,8-naphthyridine derivatives are extensive and include:

  • Antibacterial : Effective against both Gram-positive and Gram-negative bacterial strains.
  • Antitumor : Exhibits cytotoxic effects on various cancer cell lines.
  • Anti-inflammatory : Reduces inflammation in experimental models.
  • Anxiolytic : Acts as a 5-HT3 receptor antagonist, showing potential for anxiety treatment.
  • Antiviral : Some derivatives demonstrate activity against viral infections.

Antibacterial Activity

  • Mechanism of Action : The antibacterial efficacy of 1,8-naphthyridine derivatives is primarily attributed to their ability to inhibit bacterial topoisomerases, which are crucial for DNA replication. Studies indicate that these compounds can enhance the activity of existing antibiotics like fluoroquinolones by acting synergistically against multi-resistant bacterial strains .
  • Case Study : A recent study evaluated several novel 1,8-naphthyridine derivatives for their antibacterial properties using the cup and plate diffusion method. Compounds demonstrated significant antibacterial activity at concentrations of 50 μg/ml and 100 μg/ml against tested bacterial strains .
CompoundActivity (μg/ml)Bacterial Strains Tested
Compound A50E. coli
Compound B100S. aureus
Compound C50P. aeruginosa

Antitumor Activity

Research has shown that certain derivatives possess moderate cytotoxic activity against murine and human tumor cell lines. The structure-activity relationship (SAR) studies revealed that specific substitutions at the N-1 and C-7 positions significantly impact their antitumor efficacy. For instance, compounds with a 2-thiazolyl group at the N-1 position exhibited the highest antitumor activity .

Anxiolytic Potential

A series of carboxylic acid-based 1,8-naphthyridines were tested as potential anxiolytics by evaluating their pA2 values against the agonist 2-methyl-5-hydroxytryptamine. Behavioral tests indicated that several compounds significantly reduced anxiety-related behaviors in mice compared to standard treatments .

In Silico Studies

Computational studies have been pivotal in predicting the pharmacokinetic properties (ADME) and potential biological activities of these compounds before synthesis. Tools like Swiss ADME and molecular docking simulations have been employed to assess binding affinities to various biological targets, enhancing the drug design process .

Q & A

What are the standard synthetic routes for preparing 1,8-naphthyridine-3-carboxylic acid derivatives?

Level : Basic
Methodology :

  • Key intermediates : Ethyl esters are synthesized via condensation of diethyl ethoxymethylenemalonate with substituted anilines, followed by cyclization in refluxing diphenyl ether .
  • Functionalization : The 7-position is modified using nucleophilic substitution (e.g., piperazine derivatives in DMF at 80°C) .
  • Purification : Crystallization from ethanol/DMF mixtures yields pure products, confirmed by TLC (CHCl₃:MeOH 4:1) .

How can reaction conditions be optimized for introducing diverse substituents at the 7-position?

Level : Advanced
Methodology :

  • Solvent effects : DMF enhances reactivity for bulky amines, while ethanol minimizes side reactions .
  • Temperature control : Reactions at 80°C for 6–48 hours balance yield and decomposition risks .
  • Ultrasonication : Reduces reaction time (e.g., 2–4 hours) for pyridine derivatives by enhancing mass transfer .

What analytical techniques confirm the structure of 1,8-naphthyridine derivatives?

Level : Basic
Methodology :

  • ¹H NMR : Aromatic protons (δ 7.1–9.2 ppm) and substituent-specific signals (e.g., CH₂ at δ 5.65–5.80 ppm) .
  • IR spectroscopy : Key peaks at 1686 cm⁻¹ (C=O keto) and 1651 cm⁻¹ (C=O amide) .
  • TLC : Rf values in CHCl₃:MeOH (4:1) validate purity and reaction progress .

How to resolve discrepancies in spectral data for structurally similar analogs?

Level : Advanced
Methodology :

  • 2D NMR : Use COSY and HSQC to assign overlapping aromatic signals (e.g., distinguishing H-5 and H-6 protons) .
  • Isotopic labeling : Introduce deuterated solvents (DMSO-d₆) to clarify exchangeable protons (e.g., NH or COOH) .
  • X-ray crystallography : Resolve ambiguous stereochemistry in pyrrolidinyl substituents .

How to design in vitro assays for evaluating antitumor activity?

Level : Advanced
Methodology :

  • Cell lines : Use MCF7 breast cancer cells with IC₅₀ determination via MTT assays .
  • Dosage : Test compounds at 1–100 µM concentrations, dissolved in DMSO (<0.1% final) .
  • Controls : Compare with doxorubicin and validate via apoptosis markers (e.g., caspase-3 activation) .

What in silico methods predict pharmacokinetic properties and bioactivity?

Level : Advanced
Methodology :

  • ADMET prediction : Use SwissADME for bioavailability radar plots and admetSAR for toxicity profiling .
  • PASS analysis : Predict antibacterial activity (Pa > 0.7) based on structural similarity to fluoroquinolones .
  • Docking studies : Target DNA gyrase (PDB: 1KZN) to rationalize substituent effects on binding affinity .

How to ensure compound purity during synthesis and storage?

Level : Basic
Methodology :

  • TLC monitoring : Track reaction progress and isolate pure products via column chromatography (silica gel, 60–120 mesh) .
  • HPLC validation : Use C18 columns (acetonitrile/0.1% TFA mobile phase) to confirm >95% purity .
  • Storage : Store at −20°C under nitrogen to prevent oxidation of the ethenyl group .

How to assess chemical stability under acidic/alkaline conditions?

Level : Advanced
Methodology :

  • Forced degradation : Reflux in 9M H₂SO₄ (130°C, 2 hours) or 1M NaOH (70°C, 24 hours) .
  • LC-MS analysis : Identify degradation products (e.g., decarboxylated or hydrolyzed derivatives) .
  • Kinetic studies : Calculate half-life (t₁/₂) using first-order kinetics under varying pH .

How to analyze regioselectivity in electrophilic substitution reactions?

Level : Advanced
Methodology :

  • DFT calculations : Compare activation energies for substitution at C-5 vs. C-7 positions .
  • Isotopic tracing : Use ¹⁹F NMR to track fluorine displacement in competing reactions .
  • Competitive experiments : React equimolar substrates to quantify product ratios via HPLC .

What strategies improve solubility without compromising activity?

Level : Advanced
Methodology :

  • Prodrug design : Synthesize ester prodrugs (e.g., ethyl carboxylates) for enhanced intestinal absorption .
  • Salt formation : Prepare sodium salts (e.g., [Na⁺]COO⁻) to increase aqueous solubility .
  • Co-crystallization : Use sulfonamide co-formers to stabilize the crystalline lattice and solubility .

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